(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
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Overview
Description
Arenaine is a member of pyrimidines.
Scientific Research Applications
Synthesis and Biological Activities
- Compounds related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one have been synthesized and explored for various biological activities. For instance, derivatives like 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have shown significant analgesic and anti-inflammatory activities, with a lower ulcer index compared to standard drugs like aspirin (El-Gazzar & Hafez, 2009). Additionally, compounds like 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and their tautomeric structures studied (Kurasawa et al., 1989).
Antimicrobial and Anticancer Properties
- Pyrazole and pyrimidine derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial and anticancer properties. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxic Activity
- Research has been conducted on thieno[2,3-d]pyrimidin-4-ones and their derivatives for evaluating cytotoxic activity on mammalian cancer cell models. While these compounds generally showed weak effects on human cervix adenocarcinoma cells, some exhibited more consistent inhibition of cell growth on murine myeloma cells (Kh et al., 2013).
Antibacterial Activity
- Studies on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to the compound of interest, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. However, these compounds were found inactive in antifungal screening (Narayana, Rao, & Rao, 2009).
Radioprotective and Antitumor Activities
- Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, have shown promising radioprotective and antitumor activities in scientific research. These compounds were evaluated for their potential in these areas and displayed encouraging results (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Synthesis of Derivatives
- Various methods have been developed for the synthesis of compounds structurally related to this compound. These methods have led to the creation of a diverse range of compounds with potential biological activities (Narayana, Rao, & Rao, 2009).
Properties
CAS No. |
35471-10-4 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H17N3O/c1-4-11(3)6-5-8-7(2)9(15)13-10(12)14(8)11/h4,7-8H,1,5-6H2,2-3H3,(H2,12,13,15)/t7-,8-,11?/m0/s1 |
InChI Key |
JICZMZVYTMAXGX-KHSUWTBESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(N2C(=NC1=O)N)(C)C=C |
SMILES |
CC1C2CCC(N2C(=NC1=O)N)(C)C=C |
Canonical SMILES |
CC1C2CCC(N2C(=NC1=O)N)(C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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